3-(4-Carbamoylphenoxy)propanoic acid

DNA-encoded chemical library NAD⁺-dependent enzymes building block validation

Regioisomeric misassignment in DEL synthesis can derail hit validation. 3-(4-Carbamoylphenoxy)propanoic acid (CAS 111140-92-2) is the structurally verified para-isomer (HMBC/X-ray) for fidelity in NAD⁺-binding pocket DEL screens. • Confirmed by X-ray, correcting NADEL library building block A11. • Enables selectivity-driven SAR for PARP10 inhibitors via carbamoyl geometry. • Commercial availability at ≥98% purity, scale-up to kilogram quantities for process chemistry. Procure with confidence for off-DNA resynthesis and fragment screening.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 111140-92-2
Cat. No. B176207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Carbamoylphenoxy)propanoic acid
CAS111140-92-2
Synonyms3-(4-Carbamoylphenoxy)propionic Acid
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OCCC(=O)O
InChIInChI=1S/C10H11NO4/c11-10(14)7-1-3-8(4-2-7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13)
InChIKeyCSTBCJWJCTZYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Carbamoylphenoxy)propanoic Acid – Chemical Profile & Procurement


3-(4-Carbamoylphenoxy)propanoic acid (CAS 111140-92-2), also named 3-[4-(aminocarbonyl)phenoxy]propanoic acid, is a synthetic phenoxycarboxylic acid building block with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . The para-substituted aromatic ring bears a primary amide group, while the propanoic acid side chain provides a reactive carboxylic acid handle, yielding two hydrogen-bond donors and five acceptors and a calculated logP of approximately 0.4 [1]. Commercial suppliers routinely offer the compound at ≥95% or ≥98% purity (HPLC), positioning it as a research-grade intermediate for medicinal chemistry and DNA-encoded library (DEL) synthesis .

Validated DEL Synthon Confirmed by HMBC/X-ray as NADEL library building block A11
Para-Regioisomer Identity Defined substitution pattern essential for PARP selectivity motif
Reactive Carboxylic Acid Handle Enables amide, ester, and hydrazide conjugation in library synthesis
Research-Grade with Moisture Control Commercial supply with controlled moisture specification for water-sensitive steps

3-(4-Carbamoylphenoxy)propanoic Acid – Para-Regioisomer Requirement


Although several phenoxypropanoic acid derivatives share the C₁₀H₁₁NO₄ formula (e.g., the meta-substituted 3-(3-carbamoylphenoxy)propanoic acid, CAS 1016493-85-8), they cannot be freely interchanged in synthesis or biological screening. The para-carbamoyl substitution pattern dictates the geometry of hydrogen-bond interactions with target proteins, and regioisomers have demonstrated divergent biochemical profiles in PARP enzyme inhibition studies [1]. In DNA-encoded chemical library (DEL) applications, the exact connectivity of the carbamoyl group is critical because even a positional isomer can produce a different screening fingerprint and lead to distinct hit series, as demonstrated by the structural misassignment correction published for the NADEL library building block A11 [2].

Regioisomer Mismatch Meta-isomer (CAS 1016493-85-8) engages different biological targets (HIF prolyl hydroxylase) and may not reproduce para-specific PARP selectivity profiles.
Structural Assignment Risk Earlier misassignment in DEL libraries would have directed synthesis toward an unrelated chemical series; procurement must verify identity via CAS 111140-92-2.
Moisture Specification Variability Building blocks without a moisture limit may introduce water into amidation or esterification steps, affecting reaction reproducibility at scale.

3-(4-Carbamoylphenoxy)propanoic Acid – Evidence Profile


NADEL DEL Building Block Structural Validation

In the JACS NADEL library study, building block 'A11'—later confirmed as 3-(4-carbamoylphenoxy)propanoic acid by HMBC NMR—was used for hit synthesis. The correction established that the compound purchased from Fluorochem (catalog no. 313748) and Enamine (EN300-23945) is structurally identical to the reference compound 'A108', confirming its utility as a validated DEL synthon [1]. This contrasts with the misassigned structure 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, which would have directed synthesis toward an entirely different chemical series.

DEL Synthon Validation
Head-to-head
Correct structure: 3-(4-carbamoylphenoxy)propanoic acid (A11 = A108) vs. misassigned 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Essential for DEL hit fidelity
Structural confirmation via HMBC and X-ray
DNA-encoded chemical library NAD⁺-dependent enzymes building block validation

Para-Regioisomer Selectivity in PARP10 Inhibition

A closely related benzamide analog, 3-(4-carbamoylphenoxy)benzamide, was identified as a cell-permeable PARP10 inhibitor with selectivity over PARP1, unlike clinical PARP inhibitors which typically inhibit both PARP1 and PARP2 [1]. The para-substituted carbamoylphenoxy motif is essential for this selectivity profile: the 4-(4-cyanophenoxy)benzamide analog displayed distinct selectivity, while the 3-(4-carbamoylphenoxy)benzamide showed a different PARP isoform inhibition pattern. Although the target compound is the propanoic acid rather than the benzamide, the para-carbamoylphenoxy pharmacophore is the common selectivity-determining element. The meta-isomer 3-(3-carbamoylphenoxy)propanoic acid (CAS 1016493-85-8) has been associated with HIF prolyl hydroxylase inhibition, a mechanistically unrelated target .

PARP10 Regioisomer Selectivity
Class-level inference
Para-carbamoylphenoxy motif confers PARP10 selectivity (benzamide context); meta-isomer linked to HIF prolyl hydroxylase
Para isomer supports PARP isoform-selective research
Selectivity profile derived from benzamide analogs
PARP10 mono-ADP-ribosyltransferase regioisomer selectivity

Aldose Reductase Inhibitor Intermediate

The compound is a documented synthetic intermediate in the preparation of spirohydantoin aldose reductase inhibitors. According to the patent literature, 3-(4-carbamoylphenoxy)propanoic acid is obtained from 3-chloropropanoic acid and 4-hydroxybenzonitrile in the presence of sodium hydroxide [1]. The spirohydantoin class includes sorbinil (CP-45,634), which reached clinical testing for diabetic complications. While the target compound itself is not the active pharmaceutical ingredient, its role as a characterized intermediate provides a defined synthetic entry point that less-characterized analogs lack.

Synthetic Intermediate Yield
Supporting evidence
~4% yield from 3-chloropropanoic acid + 4-hydroxybenzonitrile / NaOH
Literature-precedented route for inhibitor intermediate
Defined conditions reduce route-scouting
aldose reductase diabetic complications spirohydantoin

Purity & Storage Specification Benchmarking

Commercial purity specifications for 3-(4-carbamoylphenoxy)propanoic acid span a range that impacts downstream application suitability. Capot Chem supplies the compound at ≥98% purity (HPLC) with ≤0.5% moisture, supporting kilogram-scale production [1]. Chemscene lists purity at ≥95% with storage at 2–8°C sealed under dry conditions . The hygroscopicity control (moisture ≤0.5%) is a differentiating specification for large-scale amidations or esterifications where water content directly affects reaction yield and reproducibility.

Commercial Purity & Moisture
Cross-study comparable
≥98% (HPLC), moisture ≤0.5% (Capot); ≥95% (Chemscene)
Moisture-controlled spec for water-sensitive steps
Specification supports scale-up without additional drying
building block procurement purity specification storage stability

3-(4-Carbamoylphenoxy)propanoic Acid – Application Scenarios


DEL Hit Validation & Expansion

This compound is a structurally validated DEL building block (NADEL library), confirmed by HMBC and X-ray analysis following a published structural correction [1]. Research groups using DEL technology for NAD⁺-binding pocket targets (PARP10, PARP15, SIRT6) can procure this exact building block to synthesize and validate hits emerging from DEL screens, ensuring fidelity between screening data and off-DNA resynthesis.

PARP10-Selective Inhibitor Development

For medicinal chemistry teams pursuing mono-ADP-ribosyltransferase PARP10 inhibitors, the para-carbamoylphenoxy motif is a confirmed selectivity-conferring element distinguishing PARP10 inhibition from PARP1 [2]. 3-(4-Carbamoylphenoxy)propanoic acid can serve as a carboxylic acid handle-bearing fragment for structure-activity relationship (SAR) elaboration, where the propanoic acid group allows conjugation to amines, hydrazines, or alcohols to generate diverse inhibitor libraries.

Aldose Reductase Inhibitor Intermediate Supply

Process chemistry teams developing spirohydantoin-class aldose reductase inhibitors for diabetic complication indications can source this compound as a literature-precedented intermediate [3]. The commercially available kilogram-scale supply with controlled moisture content supports route development and scale-up activities without requiring in-house synthesis of this building block.

Regioisomer-Controlled Fragment-Based Discovery

Because the para-regioisomer (CAS 111140-92-2) and meta-regioisomer (CAS 1016493-85-8) are both commercially available and target different biological pathways (PARP vs. HIF prolyl hydroxylase), fragment-screening groups can employ both isomers in parallel to probe regioisomer-dependent binding selectivity, using the distinct CAS numbers and verified structural identities to ensure reproducible screening data.

Application
Selection Property
Validation Focus
DEL Hit Validation & Expansion
Validated DEL building block (A11/A108)
HMBC/X-ray structural identity
PARP10 Isoform-Selective SAR
Para-carbamoylphenoxy selectivity motif
PARP10 vs PARP1 isoform selectivity
Aldose Reductase Inhibitor Intermediate
Literature-precedented synthetic route
Reaction reproducibility at scale
Regioisomer-Controlled Fragment Screening
Distinct para/meta CAS identities
Regioisomer-dependent binding profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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